6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a morpholine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Construction of the Nitropyrimidine Core: The nitropyrimidine core is formed through a series of condensation reactions involving nitro compounds and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethylpiperidin-1-yl)-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine: Unique due to the combination of piperidine, morpholine, and nitropyrimidine.
N-[3-(3,5-Dimethylpiperidin-1-yl)propyl]-4-(morpholin-4-yl)benzamide: Similar structure but with a benzamide group instead of a nitropyrimidine core.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24N6O3 |
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Molecular Weight |
336.39 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C15H24N6O3/c1-10-7-11(2)9-20(8-10)14-12(21(22)23)13(16)17-15(18-14)19-3-5-24-6-4-19/h10-11H,3-9H2,1-2H3,(H2,16,17,18) |
InChI Key |
ANZXWEIMOITMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3)C |
Origin of Product |
United States |
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